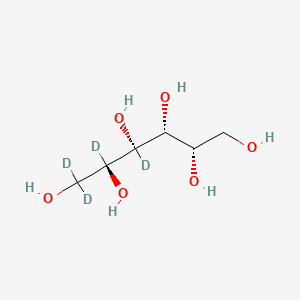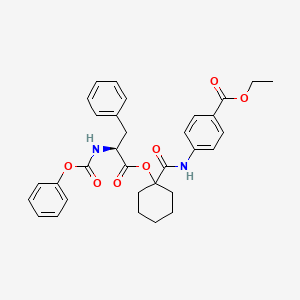
Caspase-3/7 activator 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caspase-3/7 activator 2 is a compound that plays a crucial role in the activation of caspase-3 and caspase-7, which are key executioner proteins in the process of apoptosis, or programmed cell death. These caspases are involved in the cleavage of various cellular substrates, leading to the orderly dismantling of cellular components. The activation of caspase-3 and caspase-7 is essential for the execution phase of apoptosis, making this compound a significant compound in both research and therapeutic contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of caspase-3/7 activator 2 typically involves the use of specific peptide sequences that are recognized and cleaved by caspase-3 and caspase-7. The synthetic route often includes the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions generally involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, such as automated peptide synthesizers, which can produce significant quantities of the compound with high purity. The process may also include purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s quality.
Análisis De Reacciones Químicas
Types of Reactions: Caspase-3/7 activator 2 primarily undergoes hydrolysis reactions when interacting with caspase-3 and caspase-7. These reactions involve the cleavage of peptide bonds within the activator, leading to the activation of the caspases.
Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, such as a neutral pH and the presence of water. Common reagents used in these reactions include buffer solutions that maintain the appropriate pH and ionic strength for optimal enzyme activity.
Major Products Formed: The major products formed from the hydrolysis of this compound are the activated forms of caspase-3 and caspase-7, which then proceed to cleave their respective substrates within the cell.
Aplicaciones Científicas De Investigación
Caspase-3/7 activator 2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used to study the mechanisms of peptide bond cleavage and enzyme-substrate interactions. It serves as a model compound for understanding the catalytic activity of caspases and other proteases.
Biology: In biological research, this compound is employed to investigate the pathways and regulation of apoptosis. It is used in cell culture experiments to induce apoptosis and study the downstream effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications in diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders. By modulating caspase activity, researchers aim to develop treatments that can selectively induce apoptosis in diseased cells.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to screen for compounds that can modulate caspase activity. It is also utilized in the production of diagnostic assays for detecting apoptosis in clinical samples.
Mecanismo De Acción
Caspase-3/7 activator 2 exerts its effects by binding to the active sites of caspase-3 and caspase-7, facilitating their activation. The compound contains specific peptide sequences that are recognized and cleaved by the caspases, leading to a conformational change that activates the enzymes. Once activated, caspase-3 and caspase-7 cleave various cellular substrates, including structural proteins, enzymes, and signaling molecules, ultimately leading to cell death.
The molecular targets of this compound include the caspases themselves, as well as the substrates they cleave. The pathways involved in the activation of caspase-3 and caspase-7 include the intrinsic and extrinsic apoptotic pathways, which are triggered by various internal and external signals, respectively.
Comparación Con Compuestos Similares
Cisplatin: A chemotherapy drug that induces apoptosis by forming DNA crosslinks and activating caspases.
Mitomycin C: An antibiotic and anticancer agent that induces apoptosis through DNA damage and caspase activation.
SC560: A selective inhibitor of cyclooxygenase-1 (COX-1) that also modulates apoptosis through caspase activation.
Brefeldin A: An apoptosis inducer that disrupts the Golgi apparatus and activates caspases.
Uniqueness: Caspase-3/7 activator 2 is unique in its specificity for caspase-3 and caspase-7, making it a valuable tool for studying the precise mechanisms of apoptosis. Unlike other compounds that may have broader effects on cellular processes, this compound provides a targeted approach to modulating caspase activity.
Propiedades
Fórmula molecular |
C32H34N2O7 |
|---|---|
Peso molecular |
558.6 g/mol |
Nombre IUPAC |
ethyl 4-[[1-[(2S)-2-(phenoxycarbonylamino)-3-phenylpropanoyl]oxycyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C32H34N2O7/c1-2-39-28(35)24-16-18-25(19-17-24)33-30(37)32(20-10-5-11-21-32)41-29(36)27(22-23-12-6-3-7-13-23)34-31(38)40-26-14-8-4-9-15-26/h3-4,6-9,12-19,27H,2,5,10-11,20-22H2,1H3,(H,33,37)(H,34,38)/t27-/m0/s1 |
Clave InChI |
DNUZXROSYRYPND-MHZLTWQESA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)C(CC3=CC=CC=C3)NC(=O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


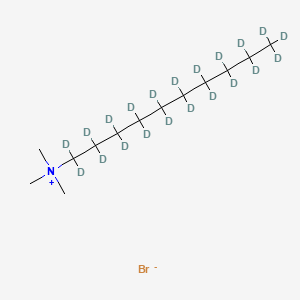
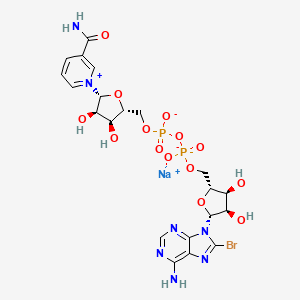



![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
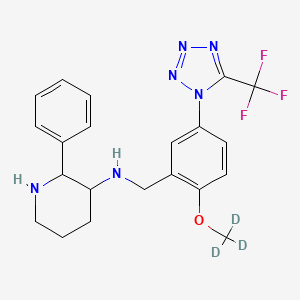
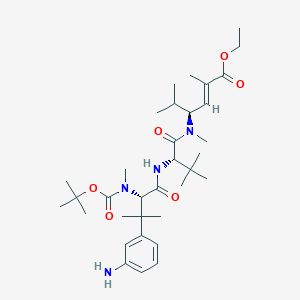

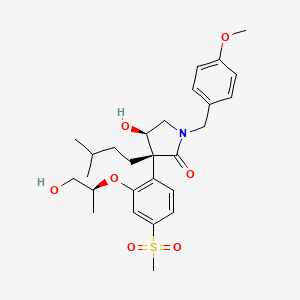
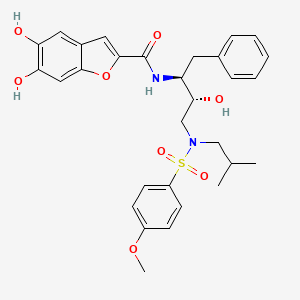
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
